N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-methylbenzamide -

N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-methylbenzamide

Catalog Number: EVT-3836683
CAS Number:
Molecular Formula: C22H22N2O4S
Molecular Weight: 410.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: ASP3026 (14a), chemically identified as N-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine, is a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. [] In vivo studies using mice xenografted with NCI-H2228 cells expressing EML4-ALK demonstrated dose-dependent antitumor activity following once-daily oral administration of ASP3026. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds was synthesized and investigated for their inhibitory potential against α-glucosidase and acetylcholinesterase (AChE). [] The study highlighted that most compounds within this series displayed significant inhibitory activity against yeast α-glucosidase, while exhibiting weak inhibition against AChE. []

CHMFL-BMX-078 (Compound 41)

Compound Description: This compound, chemically named 2-((3-acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, is a potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X Chromosome (BMX) kinase. [] CHMFL-BMX-078 exhibits an IC50 of 11 nM against BMX kinase by forming a covalent bond with the cysteine 496 residue in the DFG-out inactive conformation of BMX. [] It displays high selectivity (S score(1) = 0.01) against 468 kinases/mutants in KINOMEscan evaluation and is at least 40-fold selective over BTK kinase. []

CHMFL-ABL-053 (18a)

Compound Description: Derived from a dihydropyrimidopyrimidine core scaffold based compound 27 (GNF-7), CHMFL-ABL-053, chemically known as 2-((3-amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide, demonstrates potent BCR-ABL inhibitory activity (IC50 of 70 nM) with a high selectivity profile (S score (1) = 0.02). [] Unlike clinically available BCR-ABL inhibitors, CHMFL-ABL-053 lacks inhibitory activity against c-KIT kinase. [] Through significant suppression of BCR-ABL autophosphorylation (EC50 ~ 100 nM) and downstream mediators (STAT5, Crkl, ERK phosphorylation), CHMFL-ABL-053 effectively inhibits the proliferation of CML cell lines K562 (GI50 = 14 nM), KU812 (GI50 = 25 nM), and MEG-01 (GI50 = 16 nM). []

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: This compound is reported to crystallize as an almost 2:1 mixture of two molecular orientations, termed Orient-A and Orient-B. [] The presence of these orientations leads to the formation of three types of N-H...O hydrogen-bonded dimers. Among these, the (Orient-A + Orient-A) dimers exhibit greater stability, whereas the mixed (Orient-A + Orient-B) dimers are more prevalent. []

N-(4-{[(4-Methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of sulfonamide derivatives was synthesized and assessed for its inhibitory effects on DPPH and jack bean urease. [] The study demonstrated that all synthesized compounds exhibited superior urease inhibitory activity compared to the standard thiourea. [] Notably, compound 5f within this series exhibited exceptional enzyme inhibitory activity with an IC50 value of 0.0171±0.0070 µM, surpassing the standard thiourea (IC50 = 4.7455±0.0546 µM). []

Compound Description: This compound is a potent, orally active leukotriene receptor antagonist, demonstrating a Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 +/- 0.14 versus LTE4 on guinea pig trachea. [] It exhibits potent in vivo activity with an oral ED50 of 1.14 mumol/kg against LTD4-induced bronchoconstriction in guinea pigs. [] Notably, the R-enantiomer (38p) shows modestly higher potency compared to its S-enantiomer (38o). []

N-(2-((2-Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-chloropropanamide

Compound Description: This compound has been identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []

N~2-(4-methylphenyl)sulfonyl-L-asparagin

Compound Description: Various synthetic methods for N~2-(4-methylphenyl)sulfonyl-L-asparagin have been explored, with Et3N identified as the most suitable base for the reaction. [] The optimized reaction conditions involve stirring the reaction mixture at 0-5°C for 3 hours followed by an additional 8 hours at room temperature in water. [] This method yields the target compound with a yield of 80.2% after purification. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

Compound Description: These compounds were synthesized to confirm the structures of three fecal metabolites (M-I, M-II, and M-III) of a new calcium antagonist, (+)-3,4-dihydro-2-[5-methoxy-2-[3-[N-methyl-N-[2-[(3,4-methylenedioxy) phenoxy]ethyl]amino]propoxy]phenyl]-4-methyl-3-oxo-2H-1,4- benzothiazine (SD-3211), in rats. []

9-[[2-methoxy-4-[(methylsulfonyl)amino]phenyl]amino]-N,5-dimethyl-acridinecarboxamide (CI-921)

Compound Description: CI-921 is a potent antitumor agent and an analog of the clinical antileukemia drug amsacrine. [] It exhibits superior activity against in vivo and in vitro experimental tumor models. [] CI-921 has been investigated in clinical trials for the treatment of solid tumors. []

1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea (1)

Compound Description: Compound 1 exists as the thioamide tautomer in its solid state and features an anti-disposition of the thioamide–N–H atoms. [] The molecule adopts an L-shaped conformation and exhibits intramolecular N–H⋯N hydrogen bonding. []

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives

Compound Description: This series, encompassing N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles, was synthesized and characterized. [] These derivatives were designed to incorporate an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety. []

N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-L-leucine (NTRC-824, 5)

Compound Description: NTRC-824 is a neurotensin-like nonpeptide compound that selectively targets the neurotensin receptor type 2 (NTS2). [] It is the first reported nonpeptide compound with selectivity for NTS2 over NTS1, mimicking the functional behavior of the endogenous ligand neurotensin in functional assays. []

N-[[4-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]methyl]-2-[2-[[(4-methoxy-2,6-dimethylphenyl)sulfonyl]methylamino]ethoxy]-N-methylacetamide fumarate (LF22-0542)

Compound Description: LF22-0542 is a novel, nonpeptidic bradykinin B1 receptor antagonist with high affinity for human and mouse B1 receptors and minimal affinity for the human B2 receptor. [] It exhibits a selectivity index of at least 4000-fold when profiled against a panel of 64 other G-protein-coupled receptors, 10 ion channels, and 7 enzymes. [] LF22-0542 demonstrates competitive B1 receptor antagonism and significant antinociceptive effects in various animal models of pain. []

Compound Description: PTPDMA is a hole-transporting polymer used in the fabrication of organic electroluminescent devices (OLEDs). [] When used as the hole transport layer in OLEDs with tris(8-quinolinolato)aluminum(III) (Alq) as the emitter layer, PTPDMA facilitates hole injection, resulting in bright green electroluminescence. []

(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidinecarboxamide (SSR149415)

Compound Description: SSR149415 is a selective, nonpeptide vasopressin V1b receptor antagonist with nanomolar affinity for animal and human V1b receptors. [] It exhibits much lower affinity for rat and human V1a, V2, and oxytocin receptors and does not interact with numerous other receptors, enzymes, or ion channels. [] SSR149415 acts as a full antagonist, potently inhibiting arginine vasopressin (AVP)-induced Ca2+ increase in cells expressing rat or human V1b receptors. []

Dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II)

Compound Description: This copper(II) complex incorporates N4-acetylsulfadiazine, a metabolite of the antibacterial sulfadiazine, as a ligand. [] The complex exhibits a tetragonally distorted octahedral geometry around the Cu(II) center. [] While N4-acetylsulfadiazine itself lacks antibacterial activity, the copper(II) complex demonstrates moderate growth inhibition against several bacterial strains in in vitro assays. []

N-(4-{[(Alkyl/aralkyl)(phenethyl)amino]sulfonyl}phenyl)acetamides

Compound Description: This series of compounds was synthesized and evaluated for its antibacterial activity and lipoxygenase inhibition properties. []

N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides

Compound Description: This series of eight novel N-(4-substituted amino-sulfonyl)-phenyl-ketopinamides (5a-5h) was synthesized from ketopinic acid chloride (4) and various 4-aminobenzenesulfonamides. [, ] The compounds were tested for their fungicidal and herbicidal activities. [, ]

Compound Description: A series of HTs-ROz ligands was synthesized and subsequently used to prepare their corresponding zinc(II) complexes. [] These complexes were characterized using various techniques including microanalysis, IR and 1H NMR spectroscopy, and single-crystal X-ray diffraction. []

Compound Description: This series of compounds, derived from 2,3-dihydro-1,4-benzodioxin-6-amine and 4-chlorobenzenesulfonyl chloride, was synthesized and characterized. [] These compounds were evaluated for their antimicrobial and antifungal activities alongside their hemolytic activity. [] Notably, compound 2-[amino]-N-(3,5-dimethylphenyl)acetamide (7l) exhibited promising antimicrobial activity with a low hemolytic profile. []

4-((4(cyclopentyloxy)-5-(2-methylbenzo[D]oxazol-6-yl)-7H-pyrrolo[2,3-D]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide

Compound Description: This compound has been found to exist in an amorphous form. [] It is being explored for its potential in treating or preventing various cancers, particularly solid tumors and hematological cancers. []

Compound Description: This compound is a potent BACE1 inhibitor and has potential for the treatment of Alzheimer's Disease. []

N(1‐ethyl‐2‐pyrrolidyl‐methyl)2‐methoxy‐4-iodo‐125I‐5‐ethyl sulfonyl benzamide

Compound Description: This compound is a radioligand designed for the radioimmunoassay of sulpiride-related compounds. [] Its preparation involves the incorporation of 125I to achieve a higher specific radioactivity. []

Compound Description: This brucine derivative was synthesized through a multi-step process involving the reaction of 4-allyl-2-methoxyphenol with succinic acid. [] The synthesis involved the use of carbodiimide derivatives as catalysts. []

5-chloro-2-methoxy-N-(2-(4-methoxy-3-ethylaminothiocarbonylaminosulfonylphenyl)ethyl)benzamide sodium salt

Compound Description: This compound has been crystallized and characterized in its sodium salt form. []

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridin-3-carboxamides

Compound Description: This series of compounds was synthesized and evaluated for their anti-exudative and anti-inflammatory properties. []

Compound Description: This series of compounds was synthesized and characterized for their electrochemical properties and antibacterial activity. []

Compound Description: This series of compounds, featuring an anisamide scaffold linked to various sulfonyl-α-L-amino acid derivatives, was synthesized and evaluated for its antiproliferative activity against several human cancer cell lines (MCF7, HEPG2, HCT116, and PaCa2) and a normal skin fibroblast cell line (BJ1). []

Aqua{N-[(4-methylphenyl)sulfonyl]glycinato(2−)-κ2 N,O}(1,10-phenanthroline)copper(II)

Compound Description: This copper(II) complex incorporates N-tosylglycine and 1,10-phenanthroline as ligands, forming a distorted square-pyramidal geometry around the copper ion. []

(4Z)-1-[(E)-(4-Meth­oxy­benzyl­idene)amino]-2-phenyl-4-[(thio­phen-2-yl)­methyl­idene]-1H-imidazol-5(4H)-one

Compound Description: This compound's crystal structure shows the imidazole ring forming specific dihedral angles with the thiophene, phenyl, and methoxy-substituted benzene rings. [] The molecule exhibits intramolecular C—H⋯N and C—H⋯O hydrogen bonds, resulting in the formation of S(5) and S(6) ring motifs. []

Properties

Product Name

N-(2-methoxy-4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-4-methylbenzamide

IUPAC Name

N-[2-methoxy-4-[(4-methylphenyl)sulfamoyl]phenyl]-4-methylbenzamide

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

InChI

InChI=1S/C22H22N2O4S/c1-15-4-8-17(9-5-15)22(25)23-20-13-12-19(14-21(20)28-3)29(26,27)24-18-10-6-16(2)7-11-18/h4-14,24H,1-3H3,(H,23,25)

InChI Key

YHUJSNAWLPCYPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.